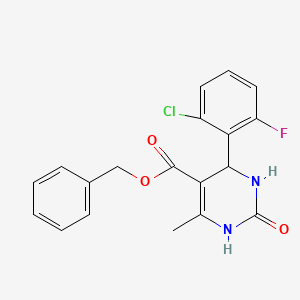

Benzyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation method widely used for producing structurally diverse DHPMs . This compound features a benzyl ester group at position 5, a methyl substituent at position 6, and a 2-chloro-6-fluorophenyl ring at position 2. The chloro and fluoro substituents on the phenyl ring confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

benzyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c1-11-15(18(24)26-10-12-6-3-2-4-7-12)17(23-19(25)22-11)16-13(20)8-5-9-14(16)21/h2-9,17H,10H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIAMRGPHIVKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-chloro-6-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like recrystallization, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations :

Thymidine Phosphorylase (TP) Inhibition

TP inhibition is critical for anticancer drug development. Selected IC₅₀ values for analogs:

Key Observations :

- Electron-withdrawing groups (e.g., halogens) at position 4 improve TP inhibition compared to electron-donating groups (e.g., methoxy) .

- The 2-chloro-6-fluorophenyl group in the target compound may offer superior inhibition due to synergistic effects of Cl and F, though experimental validation is needed.

Cytotoxicity

Key Observations :

- Cytotoxicity varies with substituent position: para-substituted bromophenyl derivatives show higher toxicity than ortho/fluoro analogs .

- The target compound’s 2-chloro-6-fluorophenyl group may reduce cytotoxicity compared to 4-bromophenyl derivatives.

Molecular Docking and Binding Interactions

Biological Activity

Benzyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. Its unique structure incorporates a chloro-fluorophenyl group and a methyl group, which may contribute to its biological activities. This article provides an overview of the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group may facilitate binding to active sites, leading to inhibition or activation of biological pathways. This structural characteristic is crucial for the compound's potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including similar compounds, exhibit significant antimicrobial properties. For instance, various studies have shown that pyrimidine derivatives demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogen substituents in the structure enhances the antimicrobial efficacy against pathogens such as E. coli, Staphylococcus aureus, and Candida albicans .

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | E. coli, S. aureus | |

| Novel pyrimidine derivatives | Bacillus subtilis, A. niger |

Anticancer Activity

The anticancer potential of benzyl tetrahydropyrimidines has been explored in various studies. For example, compounds structurally related to benzyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo have shown promising results in inhibiting tumor growth in vitro. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance cytotoxicity against cancer cell lines such as HeLa and HepG2 .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzyl tetrahydropyrimidine derivative | HeLa | 10 | |

| Related pyrimidine compounds | HepG2 | 15 |

Case Studies

- Antimicrobial Evaluation : A study evaluated several pyrimidine derivatives for their in vitro antimicrobial activity. The results indicated that compounds with similar structures exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that benzyl tetrahydropyrimidine derivatives could be effective antimicrobial agents .

- Cytotoxicity Assessment : In another study, benzyl tetrahydropyrimidines were tested for cytotoxic effects on various cancer cell lines. The findings revealed that certain structural modifications led to increased potency against cancer cells, highlighting the importance of chemical structure in determining biological activity .

Q & A

Q. What are the optimal synthetic routes for synthesizing Benzyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example, ethyl ester analogs are synthesized via acid-catalyzed Biginelli-type reactions using substituted aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde), urea/thiourea, and β-keto esters under reflux conditions . The benzyl ester variant may require esterification steps with benzyl alcohol under Mitsunobu conditions or catalytic coupling. Reaction progress is monitored via HPLC or TLC to ensure intermediates are formed with ≥95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and stereochemistry. For example, the 2-chloro-6-fluorophenyl group exhibits distinct aromatic splitting patterns in H NMR .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 389.08 for CHClFNO) .

- X-ray Crystallography: SHELX software (e.g., SHELXL-2018) determines crystal packing and hydrogen-bonding networks, critical for resolving stereochemical ambiguities .

Q. What are the primary biological targets investigated for this compound?

Methodological Answer: Tetrahydropyrimidine derivatives are often screened for enzyme inhibition. For example:

- Cyclooxygenase (COX-1/COX-2): Competitive inhibition assays using purified enzymes and fluorogenic substrates (e.g., IC values compared to indomethacin) .

- Casein Kinase 2 (CK2): Radiometric assays with [γ-P]ATP to measure phosphorylation inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

Methodological Answer:

- Catalyst Screening: Palladium (e.g., Pd/C) or copper catalysts enhance cyclization efficiency in multi-step syntheses .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, toluene) improve solubility of aromatic intermediates .

- Temperature Control: Maintaining 80–100°C during cyclization prevents premature decomposition .

- Byproduct Analysis: LC-MS identifies common side products like hydrolyzed esters or dimerized species, guiding iterative optimization .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., conflicting IC50_{50}50 values)?

Methodological Answer:

- Assay Standardization: Ensure consistent buffer pH, substrate concentrations, and incubation times across studies. For example, COX inhibition assays vary significantly with arachidonic acid concentration .

- Stereochemical Analysis: Enantiomeric purity (via chiral HPLC) impacts activity; racemic mixtures may obscure dose-response relationships .

- Molecular Docking: Tools like AutoDock Vina predict binding modes to explain activity variations (e.g., benzyl vs. ethyl ester interactions with COX-2’s hydrophobic pocket) .

Q. What structural features explain this compound’s activity compared to analogs (e.g., ethyl ester derivatives)?

Methodological Answer:

| Feature | Impact on Activity | Example Data |

|---|---|---|

| Benzyl Ester | Enhances lipophilicity, improving membrane permeability (LogP ~3.2 vs. 2.5 for ethyl) | Calculated via ChemDraw |

| 2-Chloro-6-Fluoro | Electron-withdrawing groups stabilize aryl-enzyme interactions (e.g., COX-2) | Docking scores: ΔG = -9.2 kcal/mol |

| Methyl at C6 | Reduces steric hindrance, favoring active-site binding | IC = 1.8 µM (CK2) |

Q. How can computational methods predict this compound’s interaction with novel targets?

Methodological Answer:

- Molecular Dynamics (MD): GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .

- Quantum Mechanics (QM): DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps for hydrogen-bonding analysis .

- ADMET Prediction: SwissADME estimates pharmacokinetic properties (e.g., bioavailability score: 0.55) .

Q. What crystallographic parameters are critical for analyzing ring puckering and hydrogen bonding?

Methodological Answer:

- Puckering Amplitude (q): Defined via Cremer-Pople coordinates (e.g., q = 0.45 Å for tetrahydropyrimidine ring) .

- Hydrogen-Bond Graph Sets: Etter’s notation identifies motifs (e.g., for N–H···O interactions) using Mercury CSD .

- ORTEP Refinement: SHELXL-generated thermal ellipsoids validate anisotropic displacement parameters (e.g., U < 0.05 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.